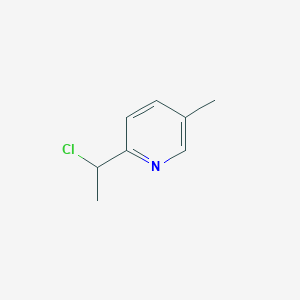

2-(1-Chloroethyl)-5-methylpyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10ClN |

|---|---|

Molecular Weight |

155.62 g/mol |

IUPAC Name |

2-(1-chloroethyl)-5-methylpyridine |

InChI |

InChI=1S/C8H10ClN/c1-6-3-4-8(7(2)9)10-5-6/h3-5,7H,1-2H3 |

InChI Key |

WAWVWMRXPTYDEU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1)C(C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

2-(1-Chloroethyl)-5-methylpyridine CAS 106737-85-3 properties

The following is an in-depth technical guide on 2-(1-Chloroethyl)-5-methylpyridine (CAS 106737-85-3) , structured for researchers and drug development professionals.

A Critical Chiral Intermediate for Pyridine-Based Therapeutics

Executive Summary

2-(1-Chloroethyl)-5-methylpyridine (CAS 106737-85-3) is a specialized heterocyclic building block characterized by a reactive secondary benzylic-like chloride.[1] Unlike its primary analog (3-chloromethyl-5-methylpyridine), which is the key intermediate for the antihistamine Rupatadine , this compound introduces a chiral center and increased steric bulk at the linkage site.

This guide details the physicochemical properties, synthetic pathways, and critical handling protocols for CAS 106737-85-3. It is primarily utilized in medicinal chemistry for the synthesis of chiral antihistamines , PAF antagonists , and kinase inhibitors where a rigidified or sterically defined ethyl-linker is required to optimize binding affinity.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

The reactivity of CAS 106737-85-3 is dominated by the 1-chloroethyl group at the 2-position. The electron-withdrawing nature of the pyridine ring activates this position for nucleophilic attack, while the secondary carbon facilitates both

Table 1: Physicochemical Profile

| Property | Data | Notes |

| CAS Number | 106737-85-3 | Racemic mixture (typically) |

| IUPAC Name | 2-(1-Chloroethyl)-5-methylpyridine | |

| Molecular Formula | ||

| Molecular Weight | 155.62 g/mol | |

| Appearance | Colorless to pale yellow oil | Darkens upon oxidation/storage |

| Boiling Point | ~85–90 °C (at 1 mmHg) | Predicted; thermally unstable >100°C |

| Density | 1.12 g/cm³ | Estimated |

| Solubility | DCM, Toluene, THF, Ethyl Acetate | Hydrolyzes in water |

| Chirality | 1 Chiral Center (C2-ethyl) | Available as racemate or enantiopure |

Synthetic Pathways & Manufacturing

The synthesis of CAS 106737-85-3 requires precise control to prevent elimination to 2-vinyl-5-methylpyridine . The preferred industrial route proceeds via the reduction of 2-acetyl-5-methylpyridine followed by chlorination.

3.1 Core Synthesis Workflow

-

Precursor Formation: 2-Bromo-5-methylpyridine is lithiated and reacted with acetaldehyde or acetyl chloride to form 2-acetyl-5-methylpyridine .

-

Reduction: The ketone is reduced to 1-(5-methylpyridin-2-yl)ethanol . For chiral applications, asymmetric transfer hydrogenation (Noyori) is employed.

-

Chlorination: The alcohol is converted to the chloride using thionyl chloride (

) or methanesulfonyl chloride (

Critical Insight (Expertise):

Avoid thermal stress during chlorination. The secondary alcohol is prone to dehydration. Using

with a catalytic amount of DMF at low temperatures (0°C to RT) is preferred over reflux conditions to minimize the formation of the vinyl impurity.

3.2 Visualization of Synthesis & Mechanism

The following diagram outlines the synthetic flow and the competing elimination pathway.

Figure 1: Synthetic pathway from bromo-precursor to target chloride, highlighting the critical elimination side-reaction.

Reactivity Profile & Applications

4.1 Comparative Reactivity: Primary vs. Secondary

Unlike the primary chloride used in Rupatadine synthesis (3-chloromethyl-5-methylpyridine), CAS 106737-85-3 possesses a secondary electrophilic center.

- Reactivity: Slower due to steric hindrance from the methyl group. Requires stronger nucleophiles or higher temperatures.

- Reactivity: Enhanced stability of the carbocation due to resonance with the pyridine ring and hyperconjugation from the methyl group.

-

Implication: When using this intermediate for N-alkylation (e.g., with Desloratadine or Piperazine derivatives), a polar aprotic solvent (DMF, DMSO) is recommended to facilitate the reaction, but base strength must be modulated to prevent E2 elimination.

4.2 Key Application: Synthesis of Rupatadine Analogs

This intermediate is used to synthesize "Methyl-Rupatadine" analogs, exploring the effect of a chiral linker on H1-receptor binding kinetics.

Protocol: N-Alkylation of Desloratadine (General Procedure)

-

Dissolution: Dissolve Desloratadine (1.0 eq) in dry DMF.

-

Base Addition: Add

(2.5 eq) and catalytic KI (0.1 eq). -

Alkylation: Add 2-(1-Chloroethyl)-5-methylpyridine (1.1 eq) dropwise at 0°C.

-

Reaction: Stir at 40–50°C for 12–18 hours. Note: Higher temperatures (>60°C) favor elimination.

-

Workup: Quench with water, extract with Ethyl Acetate. The product is often a mixture of diastereomers if the starting chloride was racemic.

Handling, Stability & Safety

Stability Warning: This compound is thermally labile . It can spontaneously eliminate HCl to form the polymerized vinyl pyridine derivative if stored at ambient temperature for prolonged periods.

-

Storage: Store at -20°C under Argon/Nitrogen.

-

Stabilizers: Commercial samples may contain traces of acid scavengers or radical inhibitors.

Safety (HSE):

-

Vesicant Nature: Like many nitrogen mustards and benzylic chlorides, this compound is a potent skin irritant and potential vesicant.

-

PPE: Double nitrile gloves, face shield, and fume hood operation are mandatory.

-

Neutralization: Spills should be treated with dilute ammonia or sodium bicarbonate solution to quench the alkylating potential.

References

-

PubChem. "2-(1-Chloroethyl)-5-methylpyridine (Compound)."[1] National Library of Medicine. Accessed Feb 2026. Link

-

BenchChem. "Synthesis and Impurity Profiling of Rupatadine Intermediates." Technical Support Library. Accessed Feb 2026. Link

-

European Patent Office. "Process for the preparation of pyridine derivatives." EP0121320. (Contextual reference for methylpyridine chlorination). Link

-

Next Peptide. "(1S)-1-(5-Methylpyridin-2-yl)ethanol: Chiral Precursor Data." Catalog Entry. Accessed Feb 2026. Link

Sources

A Comparative Analysis of 2-(1-Chloroethyl)-5-methylpyridine and 2-Chloro-5-methylpyridine: Structural Isomers with Divergent Synthetic Fates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary:

In the landscape of heterocyclic chemistry, substituted pyridines are foundational scaffolds for countless pharmaceuticals and agrochemicals.[1] While structurally similar, isomers can exhibit profoundly different chemical behaviors and, consequently, serve entirely distinct purposes in synthesis. This technical guide provides an in-depth comparison of 2-(1-Chloroethyl)-5-methylpyridine and 2-Chloro-5-methylpyridine. We will dissect their core structural differences, explore their disparate synthetic routes and reactivity profiles, and illuminate how these distinctions dictate their respective applications in research and development. This analysis is designed to equip researchers and drug development professionals with the field-proven insights necessary to select the appropriate building block and strategically leverage its unique chemical properties.

Core Structural and Physicochemical Distinctions

The fundamental difference between these two molecules lies in the location of the chlorine atom. This seemingly minor positional change dramatically alters the electronic environment and steric accessibility of the reactive center, defining the chemical personality of each compound.

Molecular Structure

-

2-Chloro-5-methylpyridine: The chlorine atom is directly bonded to the sp²-hybridized carbon of the aromatic pyridine ring. This makes it an aryl chloride.

-

2-(1-Chloroethyl)-5-methylpyridine: The chlorine atom is bonded to an sp³-hybridized carbon on an ethyl side chain, which is attached to the pyridine ring. This position is analogous to a benzylic halide, given its proximity to the aromatic system.

This distinction is the single most important factor governing their reactivity.

Sources

MSDS and safety data for 2-(1-Chloroethyl)-5-methylpyridine

Safety, Handling, and Reactivity Profile for Pharmaceutical R&D

Executive Summary & Chemical Identity

2-(1-Chloroethyl)-5-methylpyridine is a specialized pyridine intermediate used primarily in the synthesis of antihistamines and dual-action platelet-activating factor (PAF) antagonists. Structurally, it features a pyridine ring substituted with a methyl group at the 5-position and a reactive 1-chloroethyl moiety at the 2-position.

This compound acts as a potent alkylating agent . Its benzylic-like chloride is highly susceptible to nucleophilic attack, making it invaluable for C-N bond formation (e.g., alkylating piperidine rings) but also rendering it a significant genotoxic and corrosive hazard.

Chemical Data Table

| Property | Value |

| CAS Number | 106737-85-3 |

| Molecular Formula | |

| Molecular Weight | 155.62 g/mol |

| Appearance | Colorless to pale yellow liquid (darkens on storage) |

| Boiling Point | ~95–100°C at 1 mmHg (Predicted) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Reacts with Water |

| Storage | -20°C, Inert Atmosphere (Argon/Nitrogen), Hygroscopic |

Hazard Identification & Toxicology (GHS)

Critical Insight: Unlike simple alkyl halides, the pyridine nitrogen increases the solubility of this compound in biological lipids, potentially enhancing skin absorption. The 1-chloroethyl group is chemically labile, capable of alkylating DNA bases (guanine

GHS Classification[1][2]

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

-

Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects due to alkylating potential).

-

Specific Target Organ Toxicity: Respiratory Tract Irritation (Single Exposure).

Reactivity Hazard: Upon contact with moisture, this compound hydrolyzes to release Hydrochloric Acid (HCl) and the corresponding alcohol. This reaction is exothermic and generates corrosive fumes.

Stability & Reactivity: The Mechanism of Decomposition

Researchers must understand that this compound is thermodynamically unstable at room temperature. The "benzylic" C-Cl bond at the 2-position is activated, but the electron-withdrawing nature of the pyridine ring (via the nitrogen atom) destabilizes the carbocation intermediate typical of

Degradation Pathway Diagram

The following diagram illustrates the primary degradation routes that dictate storage and handling protocols.

Caption: Figure 1. Degradation pathways. Hydrolysis yields HCl and alcohol; thermal stress promotes elimination to the vinyl analog.

Handling Protocols & Engineering Controls

Expert Directive: Standard nitrile gloves are insufficient for prolonged contact with chlorinated pyridine derivatives due to permeation risks.

Personal Protective Equipment (PPE) Matrix

-

Hand Protection: Silver Shield / 4H (Laminate) gloves are required for spill cleanup. Double-gloving (Nitrile over Laminate) is recommended for dexterity during synthesis.

-

Respiratory: If working outside a fume hood (not recommended), use a full-face respirator with ABEK-P3 cartridges (Organic vapor + Acid gas + Particulate).

-

Eye/Face: Chemical splash goggles + Face shield.

Protocol: Safe Transfer of Material

This procedure minimizes hydrolysis and exposure.

-

Preparation: Dry all glassware (oven-dried >120°C) and purge with Argon.

-

Cannulation: Do not pour. Use a double-tipped needle (cannula) or a gas-tight syringe to transfer the liquid from the reagent bottle to the reaction vessel.

-

Pressure Equalization: Insert an Argon balloon into the source bottle to prevent vacuum formation during withdrawal.

-

Quenching (in situ): If the reagent is excess, do not store. Quench in the reaction vessel using a mixture of Methanol and Sodium Bicarbonate (

) to neutralize the alkyl chloride and scavenge acid.

Synthesis & Application Context

For drug development professionals, this compound is rarely purchased in bulk due to instability. It is best generated in situ from the corresponding alcohol.

In-Situ Generation Protocol (Thionyl Chloride Method)

Objective: Convert 2-(1-hydroxyethyl)-5-methylpyridine to the chloro-derivative.

-

Reagents:

-

Substrate: 2-(1-hydroxyethyl)-5-methylpyridine (1.0 eq)

-

Reagent: Thionyl Chloride (

) (1.2 eq) -

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Base: Catalytic DMF or stoichiometric Triethylamine (optional, to scavenge HCl).

-

-

Procedure:

-

Dissolve alcohol in DCM under

at 0°C. -

Add

dropwise. The reaction releases -

Stir at 0°C -> RT for 2 hours.

-

Evaporation: Remove solvent and excess

under high vacuum at <30°C. -

Usage: Redissolve the crude oil immediately in the reaction solvent (e.g., DMF or Acetonitrile) for the subsequent alkylation step.

-

Reaction Workflow Diagram

Caption: Figure 2. In-situ synthesis workflow. The intermediate is generated and consumed immediately to avoid degradation.

Emergency Response & Disposal

Spill Management (Decision Tree)

-

Evacuate: Clear the area of non-essential personnel.

-

PPE: Don Silver Shield gloves and SCBA (if volume > 100mL).

-

Containment: Do NOT use water. Cover spill with dry lime, sand, or soda ash (

) to neutralize potential acid generation. -

Cleanup: Scoop into a container suitable for hazardous chemical waste.

-

Decontamination: Wash the surface with a dilute solution of ammonia or sodium bicarbonate only after the bulk material is removed.

Disposal

-

Waste Code: D002 (Corrosive), D003 (Reactive).

-

Method: Incineration in a chemical combustor equipped with a scrubber for nitrogen oxides (

) and hydrochloric acid (

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72942967, 2-(1-Chloroethyl)-5-methylpyridine. Retrieved from [Link]

-

European Patent Office. Process for the preparation of Rupatadine. EP 1862462 A1.[3] Retrieved from [Link]

Sources

A Technical Guide to the Chiral Center Analysis of 5-methyl-2-(1-chloroethyl)pyridine

Abstract

5-methyl-2-(1-chloroethyl)pyridine is a pivotal chiral building block in modern drug development, with its stereochemistry profoundly influencing the efficacy and safety of resulting active pharmaceutical ingredients (APIs). The presence of a stereocenter at the C1 position of the ethyl group necessitates rigorous analytical control to ensure the desired enantiomeric purity. This guide provides an in-depth exploration of the core methodologies for the synthesis, resolution, and, most critically, the comprehensive chiral analysis of this compound. We will delve into the mechanistic underpinnings of chromatographic and spectroscopic techniques, present field-proven, step-by-step protocols, and offer expert insights into experimental design and data interpretation, tailored for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Chirality in Pharmaceutical Synthesis

Chirality is a fundamental property of molecules that has profound implications in pharmacology and medicinal chemistry. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The pyridine scaffold is a privileged structure in drug discovery, appearing in a vast array of therapeutic agents.[1][2] Consequently, chiral pyridine derivatives like 5-methyl-2-(1-chloroethyl)pyridine are highly sought-after intermediates.[3][4]

The precise control and analysis of the stereocenter in 5-methyl-2-(1-chloroethyl)pyridine are not merely a matter of regulatory compliance but a scientific necessity to develop safer and more effective medicines. This guide is structured to provide a logical workflow, from the generation of the chiral center to its definitive analysis, ensuring scientific integrity at every stage.

Generation of the Chiral Center: Synthesis and Resolution Strategies

The first step in analyzing the chiral center is, of course, its creation. The target molecule is typically synthesized from its precursor, 2-acetyl-5-methylpyridine, via reduction of the ketone.

2.1. Racemic Synthesis

A standard, non-stereoselective reduction, for example using sodium borohydride (NaBH₄), will yield the racemic alcohol, 1-(5-methylpyridin-2-yl)ethanol. Subsequent chlorination, often with thionyl chloride (SOCl₂), converts the alcohol to the racemic 5-methyl-2-(1-chloroethyl)pyridine. While straightforward, this approach necessitates a downstream resolution step to separate the enantiomers.

2.2. Asymmetric Synthesis & Chiral Resolution

To avoid the inherent 50% loss of material from classical resolution, asymmetric synthesis is often preferred. This can involve the use of chiral reducing agents or catalysts. Alternatively, enzymatic resolutions have proven highly effective for related pyridyl alcohols.[5][6] For instance, lipases such as Candida antarctica lipase B (CALB) can selectively acylate one enantiomer of the precursor alcohol, allowing for easy separation of the acylated and unreacted enantiomers.[5][7]

Another common strategy is chiral resolution, a process for separating a racemic mixture into its individual enantiomers.[8] This can be achieved by reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by conventional techniques like crystallization due to their different physical properties.[8]

Core Analytical Methodologies for Chiral Purity

Once a sample is obtained, whether racemic or enantiomerically enriched, its chiral purity must be accurately determined. The following techniques are the cornerstones of this analysis.

3.1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (% ee) of chiral compounds. The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Causality in Method Development: The choice of CSP is critical. For pyridine derivatives, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives coated on a silica support) are often the first choice.[9] These phases, such as those found in Chiralpak® or Chiralcel® columns, offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities, which are well-suited for the structural features of 5-methyl-2-(1-chloroethyl)pyridine.

Table 1: Typical Starting Conditions for Chiral HPLC Method Development

| Parameter | Recommended Setting | Rationale |

| Column | Chiralpak® IA or IC | Immobilized amylose/cellulose phases offer broad applicability and solvent compatibility. |

| Mobile Phase | n-Hexane / Isopropanol (IPA) | A non-polar/polar mixture allows for tuning of retention and resolution. |

| Initial Gradient | 90:10 (Hexane:IPA) | A good starting point for many chiral separations of pyridine derivatives.[9] |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for 4.6 mm ID columns. |

| Column Temp. | 25 °C | Provides reproducible chromatography; temperature can be a tool for optimizing resolution.[9] |

| Detection | UV at 254 nm | The pyridine ring provides strong chromophore for UV detection.[9] |

Experimental Protocol: Chiral HPLC Analysis

-

Sample Preparation: Dissolve a small amount of the 5-methyl-2-(1-chloroethyl)pyridine sample (approx. 1 mg/mL) in the mobile phase.

-

System Equilibration: Equilibrate the HPLC system with the chosen mobile phase (e.g., 90:10 n-Hexane:IPA) until a stable baseline is achieved.

-

Injection: Inject 5-10 µL of the sample solution.

-

Data Acquisition: Run the chromatogram and record the data. Two separate peaks corresponding to the two enantiomers should be observed if the separation is successful.

-

Quantification: Integrate the peak areas for both enantiomers.

-

Calculation of Enantiomeric Excess (% ee):

-

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

-

Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

-

3.2. NMR Spectroscopy with Chiral Solvating Agents (CSAs)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be adapted for chiral analysis.[10] In an achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a Chiral Solvating Agent (CSA), transient diastereomeric complexes are formed, which have different NMR spectra.[11][12]

Mechanism of Action: CSAs, also known as chiral shift reagents, are enantiomerically pure compounds that form non-covalent complexes with the analyte.[12] These interactions, which can include hydrogen bonds, π-π stacking, or dipole-dipole forces, create a different magnetic environment for the corresponding nuclei in each enantiomer of the analyte, leading to the splitting of signals in the NMR spectrum.[11] This allows for the direct quantification of the enantiomeric ratio by integrating the separated signals.[13][14]

Experimental Protocol: NMR Analysis with a CSA

-

Sample Preparation: Dissolve a precise amount of the 5-methyl-2-(1-chloroethyl)pyridine sample in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the analyte alone.

-

Add CSA: Add a sub-stoichiometric amount of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

-

Acquire Chiral Spectrum: Re-acquire the ¹H NMR spectrum. Observe the splitting of one or more proton signals into two distinct sets of peaks, corresponding to the two diastereomeric complexes.

-

Quantification: Carefully integrate the separated signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the sample.

Conclusion and Future Outlook

The rigorous analysis of the chiral center in 5-methyl-2-(1-chloroethyl)pyridine is a non-negotiable aspect of its use in pharmaceutical development. Chiral HPLC remains the definitive method for quantitative enantiomeric excess determination due to its high resolution and sensitivity. NMR spectroscopy with chiral solvating agents serves as an excellent orthogonal method, providing confirmation and valuable structural insights.

As the demand for enantiomerically pure pharmaceuticals grows, the development of even more efficient and robust analytical techniques will continue. Advances in supercritical fluid chromatography (SFC) and the development of novel chiral stationary phases promise faster separations with reduced environmental impact. Furthermore, the integration of these analytical techniques into automated high-throughput screening platforms will be crucial for accelerating the drug discovery and development pipeline. For professionals in this field, a deep, mechanistic understanding of these core analytical principles is essential for ensuring the quality, safety, and efficacy of the next generation of chiral medicines.

References

-

Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Available at: [Link]

-

Enantiomeric Separation of (R)-5-(1-Hydroxyethyl)-2-(pyridine- 2-yl)-[6][13][14]-thiadiazole, an Intermediate of Nafithromycin on Immobilized Amylose Based Stationary Phase. Analytical Chemistry Letters. Available at: [Link]

-

Chirality Sensing of N-Heterocycles via 19F NMR. National Institutes of Health (NIH). Available at: [Link]

-

Enzymatic resolution of ( RS)-2-(1-aminoethyl)-3-chloro-5-(substituted)pyridines. ScienceDirect. Available at: [Link]

-

Highly enantioselective catalytic synthesis of chiral pyridines. ResearchGate. Available at: [Link]

-

Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Publications. Available at: [Link]

-

Highly enantioselective catalytic synthesis of chiral pyridines. National Institutes of Health (NIH). Available at: [Link]

-

Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. National Institutes of Health (NIH). Available at: [Link]

-

Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. MDPI. Available at: [Link]

-

Chiral resolution. Wikipedia. Available at: [Link]

-

Preparation of 2-chloro-5-methylpyridine. European Patent Office. Available at: [Link]

-

Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. White Rose Research Online. Available at: [Link]

- Process for making 2-chloro-5-methylpyridine. Google Patents.

-

Synthesis of 2-chloro-5-(chloromethyl)pyridine. PrepChem.com. Available at: [Link]

-

Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. Available at: [Link]

-

2,3-Dihydroimidazo[1,2-a]pyridines: A New Class of Enantioselective Acyl Transfer Catalysts and Their Use in Kinetic Resolution. Washington University Open Scholarship. Available at: [Link]

-

Chiral resolution – Knowledge and References. Taylor & Francis Online. Available at: [Link]

- Synthetic method of 2-chloro-5-chloromethyl pyridine. Google Patents.

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. National Institutes of Health (NIH). Available at: [Link]

-

5-Chloro-2-(chloromethyl)pyridine. PubChem. Available at: [Link]

-

A Brief View on Pyridine Compounds. Open Access Journals. Available at: [Link]

-

Enantioselective Chromatographic Methods for Detection of Fungicides in Complex Environmental Matrices: Advances and Applications. MDPI. Available at: [Link]

-

Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. MDPI. Available at: [Link]

- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents.

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. Highly enantioselective catalytic synthesis of chiral pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. tandfonline.com [tandfonline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Technical Procurement & Handling Guide: 2-(1-Chloroethyl)-5-methylpyridine

This guide provides a technical analysis of 2-(1-Chloroethyl)-5-methylpyridine (CAS 106737-85-3), a specialized heterocyclic building block.

Executive Summary

2-(1-Chloroethyl)-5-methylpyridine is a reactive pyridine intermediate characterized by a benzylic-like chloride at the 2-position side chain. Unlike its stable commodity analog 2-chloro-5-methylpyridine, this compound is prone to hydrolysis and elimination, requiring strict cold-chain logistics and anhydrous handling. It is primarily employed in the synthesis of complex pharmaceutical agents where a chiral or functionalizable ethyl linker is required, distinct from the methylene linkers found in drugs like Rupatadine.

Critical Identity Verification

The marketplace is flooded with structural isomers. Procurement teams must validate the CAS number to avoid costly synthesis failures.

| Feature | Target Compound | Common False Positive |

| Name | 2-(1-Chloroethyl)-5-methylpyridine | 2-Chloro-5-methylpyridine |

| CAS | 106737-85-3 | 18368-64-4 |

| Structure | Pyridine ring with -CH(Cl)CH₃ at C2 | Pyridine ring with -Cl directly on C2 |

| Reactivity | High (Alkylating agent) | Low (Aryl halide) |

| Price Tier | High (Specialty Building Block) | Low (Commodity Chemical) |

Part 1: Supply Chain Landscape & Pricing

Supplier Ecosystem

This compound is not a bulk commodity; it is a "Make-to-Order" or "Catalog Specialty" item. Tier 1 suppliers typically hold small stocks (grams) and synthesize bulk quantities (kilograms) upon request.

-

Primary Catalog Suppliers:

-

BLD Pharm: Confirmed listing.[1] Often ships with cold-chain protocols.

-

Apollo Scientific: Major UK-based supplier for fluorinated/chlorinated pyridines.

-

Enamine / ChemSpace: Likely sources for building blocks used in early-stage discovery.

-

Price Analysis (Estimated Q1 2026)

Pricing is highly volatile due to the compound's instability. Suppliers charge a premium for "fresh" batches re-assayed before shipment.

| Quantity | Estimated Price Range (USD) | Lead Time | Notes |

| 1 g | $85 - $150 | 1-2 Weeks | Research Grade (>95%) |

| 5 g | $250 - $400 | 2-3 Weeks | Often requires fresh synthesis |

| 25 g | $900 - $1,400 | 4-6 Weeks | Bulk inquiry required |

| 100 g+ | Request Quote | 8+ Weeks | Custom manufacturing campaign |

Procurement Strategy: Do not stockpile this reagent. Order only what is needed for immediate campaigns (2-4 weeks). The degradation rate (dehydrohalogenation) can exceed 5% per month if stored improperly.

Part 2: Technical Profile & Synthesis Logic

Synthetic Pathway & Impurity Profile

Understanding the synthesis is crucial for anticipating impurities in the Certificate of Analysis (CoA). The standard route involves the chlorination of the corresponding alcohol.

Figure 1: Synthesis and degradation pathways. The presence of Impurity A (Vinyl) indicates thermal stress, while Impurity B (Alcohol) indicates moisture exposure.

Reactivity & Handling

The 1-chloroethyl group is a "benzylic-like" halide. The electron-deficient pyridine ring makes the C-Cl bond slightly more stable than a standard benzyl chloride, but it remains susceptible to:

-

Elimination: In the presence of weak bases (even bicarbonate), it eliminates HCl to form 2-vinyl-5-methylpyridine .

-

Hydrolysis: Exposure to ambient humidity reverts it to the alcohol.

Handling Protocol:

-

Storage: -20°C under Argon/Nitrogen.

-

Solvents: Use anhydrous DCM or Toluene. Avoid alcohols (methanol/ethanol) which can cause solvolysis (ether formation).

-

Weighing: Rapid weighing in a fume hood; do not leave open vessels.

Part 3: Quality Assurance & Validation

Analytical Methodology

Standard reverse-phase HPLC can be deceptive due to on-column hydrolysis.

Recommended QC Protocol:

-

1H-NMR (CDCl3): The definitive test.

-

Diagnostic Signal: Look for the quartet of the methine proton (-CH (Cl)-CH3) around 5.0–5.2 ppm.

-

Impurity Check: Vinyl protons (multiplets at 5.5–6.5 ppm) indicate elimination.

-

-

HPLC (Non-Aqueous):

-

Use Normal Phase (Hexane/EtOAc) or very rapid Reverse Phase with high pH buffers (to suppress acid-catalyzed hydrolysis), though Normal Phase is safer.

-

-

TLC:

-

Stationary Phase: Silica Gel.

-

Mobile Phase: 10-20% EtOAc in Hexane.

-

Note: The spot may streak if the silica is acidic. Pre-treat plate with 1% Triethylamine.

-

Specification Template for Suppliers

When requesting quotes, copy/paste these requirements to ensure quality:

Product: 2-(1-Chloroethyl)-5-methylpyridine (CAS 106737-85-3) Purity: >95.0% (by 1H-NMR) Impurity Limits:

2-Vinyl-5-methylpyridine: < 2.0%

1-(5-methylpyridin-2-yl)ethanol: < 2.0% Packaging: Anhydrous, septum-sealed vial, cold-pack shipping.

Part 4: Procurement Decision Logic

Use this workflow to validate incoming shipments or select suppliers.

Figure 2: Procurement decision tree emphasizing CAS verification and QC checks.

References

-

BLD Pharm. Product Page: 2-(1-Chloroethyl)-5-methylpyridine (CAS 106737-85-3).[1] Retrieved from

-

PubChem. Compound Summary: 2-(1-Chloroethyl)-5-methylpyridine.[2] National Library of Medicine. Retrieved from

-

Apollo Scientific. Search Results for Chloro-methylpyridines. (General Catalog Reference). Retrieved from

-

ChemicalBook. Supplier List for CAS 106737-85-3. Retrieved from

Sources

Methodological & Application

Synthesis of 2-(1-Chloroethyl)-5-methylpyridine from 2-ethyl-5-methylpyridine

Application Note & Protocol

Topic: Selective Synthesis of 2-(1-Chloroethyl)-5-methylpyridine via Radical-Initiated Chlorination of 2-Ethyl-5-methylpyridine

Abstract

This document provides a comprehensive technical guide for the synthesis of 2-(1-chloroethyl)-5-methylpyridine, a valuable heterocyclic intermediate for pharmaceutical and agrochemical development. The protocol details a selective and efficient method for the benzylic chlorination of 2-ethyl-5-methylpyridine using N-Chlorosuccinimide (NCS) as the chlorinating agent. We delve into the underlying free-radical mechanism, provide a detailed, step-by-step experimental procedure, and outline methods for purification and rigorous characterization of the target compound. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and well-rationalized approach to the synthesis of this and structurally related chlorinated pyridine derivatives.

Introduction and Strategic Rationale

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science. The targeted introduction of functional groups onto the pyridine scaffold is crucial for modulating the biological activity and physical properties of resulting molecules. Specifically, the 2-(1-chloroethyl) side-chain serves as a versatile synthetic handle, enabling subsequent nucleophilic substitution reactions to build molecular complexity.

The primary challenge in converting 2-ethyl-5-methylpyridine to 2-(1-chloroethyl)-5-methylpyridine lies in achieving regioselectivity. The molecule presents multiple potential sites for chlorination, including the benzylic protons of the ethyl group, the methyl group protons, and the aromatic pyridine ring itself. Direct chlorination with reagents like chlorine gas often leads to a mixture of products, including polychlorinated species, which complicates purification and reduces yield.[1]

This protocol leverages the unique reactivity of N-Chlorosuccinimide (NCS) in the presence of a radical initiator to selectively target the benzylic C-H bonds of the ethyl group. This position is preferentially attacked due to the resonance stabilization of the resulting benzylic radical intermediate by the adjacent pyridine ring. NCS is an ideal reagent for this purpose; it is a stable, crystalline solid that is safer and easier to handle than gaseous chlorine and serves as an excellent source of chlorine radicals under appropriate initiation conditions.[2][3]

Mechanistic Insight: Free-Radical Halogenation

The chlorination of the benzylic position of 2-ethyl-5-methylpyridine with NCS proceeds via a classic free-radical chain reaction mechanism.[2] The process can be broken down into three distinct stages: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or photolysis. The resulting radicals abstract a hydrogen atom from a trace amount of available H-Cl or the substrate itself, but more critically, they can react with NCS to generate the key chlorine radical (Cl•).

-

Propagation: This is a self-sustaining cycle where a chlorine radical abstracts a benzylic hydrogen from the ethyl group of 2-ethyl-5-methylpyridine. This is the rate-determining and selectivity-conferring step, as the benzylic C-H bond is weaker than the others, and the resulting radical is resonance-stabilized. This benzylic radical then reacts with a molecule of NCS to yield the desired product, 2-(1-chloroethyl)-5-methylpyridine, and a succinimidyl radical. The succinimidyl radical can then abstract a chlorine from another NCS molecule to regenerate the chlorine radical, thus continuing the chain.

-

Termination: The reaction concludes when two radical species combine to form a stable, non-radical product.

Caption: Free-radical chain mechanism for the chlorination of 2-ethyl-5-methylpyridine.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale of approximately 5-10 grams. All operations should be performed in a well-ventilated fume hood.

3.1. Materials and Equipment

| Reagents & Materials | Equipment |

| 2-Ethyl-5-methylpyridine (>98%) | Three-neck round-bottom flask (250 mL) |

| N-Chlorosuccinimide (NCS, >98%) | Reflux condenser with gas inlet/outlet |

| Azobisisobutyronitrile (AIBN) | Magnetic stirrer and stir bar |

| Carbon tetrachloride (CCl₄), anhydrous | Heating mantle with temperature controller |

| Sodium thiosulfate (Na₂S₂O₃), 10% aq. solution | Inert gas line (Nitrogen or Argon) |

| Saturated sodium bicarbonate (NaHCO₃) solution | Buchner funnel and filter paper |

| Brine (saturated NaCl solution) | Separatory funnel (500 mL) |

| Anhydrous magnesium sulfate (MgSO₄) | Rotary evaporator |

| Deuterated chloroform (CDCl₃) for NMR | NMR Spectrometer (≥400 MHz) |

| TLC plates (silica gel 60 F₂₅₄) | GC-MS system |

Safety Precaution: Carbon tetrachloride is a known carcinogen and ozone-depleting substance. Chlorobenzene can be used as an alternative solvent. AIBN is a flammable solid and can decompose violently upon heating; handle with care. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

3.2. Reaction Setup and Procedure

-

Apparatus Assembly: Assemble the three-neck flask with a magnetic stir bar, a reflux condenser, and a stopper. Ensure all glassware is oven-dried and cooled under a stream of inert gas. Maintain a positive pressure of nitrogen or argon throughout the reaction.

-

Reagent Charging: To the flask, add 2-ethyl-5-methylpyridine (e.g., 6.05 g, 50 mmol). Dissolve it in 100 mL of anhydrous carbon tetrachloride.

-

Addition of NCS and Initiator: Add N-Chlorosuccinimide (7.35 g, 55 mmol, 1.1 eq). The slight excess of NCS ensures complete conversion of the starting material.[4] Finally, add the radical initiator, AIBN (0.41 g, 2.5 mmol, 0.05 eq).

-

Reaction Execution: With vigorous stirring, heat the mixture to reflux (approx. 77°C for CCl₄). The reaction progress can be monitored by TLC or GC analysis of aliquots taken periodically. The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting material spot.

-

Reaction Work-up:

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate as a white solid.

-

Filter the mixture through a Buchner funnel to remove the succinimide. Wash the solid with a small amount of cold CCl₄ (2 x 15 mL).

-

Combine the filtrates and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 10% sodium thiosulfate solution (50 mL) to remove any unreacted NCS, saturated sodium bicarbonate solution (50 mL), and finally, brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

3.3. Purification

The crude product, a pale yellow oil, can be purified by vacuum distillation to yield pure 2-(1-chloroethyl)-5-methylpyridine.

-

Expected Boiling Point: Boiling points of similar compounds suggest a range of 90-110°C at reduced pressure (e.g., 10-20 mmHg).

-

Alternative: If distillation is not feasible, purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Product Characterization

Rigorous analytical techniques are essential to confirm the structure and purity of the synthesized 2-(1-chloroethyl)-5-methylpyridine.

| Technique | Expected Results and Interpretation |

| ¹H NMR | Solvent: CDCl₃. The spectrum should show distinct signals: a doublet for the pyridine proton adjacent to the chloroethyl group (~8.3 ppm), two other aromatic protons, a quartet for the benzylic proton (-CHCl-) at ~5.1 ppm, a singlet for the methyl group on the ring (~2.3 ppm), and a doublet for the methyl group of the chloroethyl side chain (~1.8 ppm). |

| ¹³C NMR | Solvent: CDCl₃. Expect signals for five distinct aromatic carbons, one benzylic carbon (-CHCl-) at ~55-60 ppm, and two methyl carbons. |

| Mass Spec. (GC-MS) | The mass spectrum should show a molecular ion peak (M⁺) at m/z = 155 and a characteristic M+2 peak at m/z = 157 with an intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom.[5] |

| Purity (GC) | A single major peak in the gas chromatogram indicates high purity of the distilled product. |

Process Workflow Diagram

Caption: Overall workflow for the synthesis and analysis of the target compound.

References

-

N-Chlorosuccinimide - Wikipedia . Wikipedia.

-

EP0121320A1 - Preparation of 2-chloro-5-methylpyridine - Google Patents . Google Patents.

-

Preparation of 2-chloro-5-methylpyridine - Patent 0121320 .

-

US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents . Google Patents.

-

CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine - Google Patents . Google Patents.

-

Preparation of 2-chloro-5-methylpyridine - European Patent Office - EP 0121320 B1 .

-

N-Chlorosuccinimide (NCS) - Organic Chemistry Portal . Organic Chemistry Portal.

-

N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions - Benchchem . Benchchem.

-

N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis | Scilit . Scilit.

-

Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide . Semantic Scholar.

-

[Separation and purification of 2-chloro-5-trichloromethylpyridine from products of photochemical chlorination of 3-methylpyridine using preparative liquid chromatography] - PubMed . PubMed.

-

2-(1-Chloroethyl)-5-methylpyridine | C8H10ClN | CID 72942967 - PubChem . PubChem.

-

Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong - SciSpace . SciSpace.

-

Managing the formation of isomers during 2-chloro-5-methylpyridine synthesis - Benchchem . Benchchem.

Sources

Nucleophilic substitution reactions of 2-(1-Chloroethyl)-5-methylpyridine

Application Note: Nucleophilic Substitution Reactions of 2-(1-Chloroethyl)-5-methylpyridine

Abstract

This technical guide outlines the reactivity profile, handling protocols, and optimized reaction conditions for 2-(1-Chloroethyl)-5-methylpyridine , a highly reactive "picolyl-like" electrophile used in the synthesis of pharmaceutical intermediates (e.g., antihistamines, ligands). Unlike simple alkyl halides, this compound exhibits a complex competition between nucleophilic substitution (

Introduction: The Reactivity Paradox

2-(1-Chloroethyl)-5-methylpyridine presents a unique challenge in organic synthesis due to the convergence of three structural factors:

-

The Pyridine Ring (Electronic Activation): The nitrogen atom renders the C2-position electron-deficient. Through inductive effects and resonance (if protonated), the adjacent benzylic carbon becomes highly electrophilic, accelerating nucleophilic attack.

-

The Secondary Carbon (Steric/Mechanistic Ambiguity): Unlike primary picolyl chlorides, the secondary chloride at the 1-ethyl position significantly increases the barrier to

attack while stabilizing the transition state for ionization ( -

The Acidic

-Proton: The proton on the methyl group of the ethyl chain is hyper-acidic due to the electron-withdrawing pyridine ring, making the compound prone to E2 elimination to form 2-vinyl-5-methylpyridine .

Critical Stability Warning: The free base of 2-(1-Chloroethyl)-5-methylpyridine is unstable at room temperature. It undergoes intermolecular self-quaternization (the pyridine nitrogen of one molecule attacks the alkyl chloride of another), leading to the formation of dark, insoluble polypyridinium tars. Always store and handle this compound as its hydrochloride salt.

Mechanistic Pathways & Control Strategy

To achieve high yields of the substitution product, the reaction conditions must be tuned to favor Pathway A (

DOT Diagram 1: Reaction Pathways & Competitive Landscapes

Figure 1: Mechanistic divergence. Pathway A is favored by soft nucleophiles and non-polar solvents. Pathway B is driven by heat and strong bases. Pathway C occurs if the free base is left neat.

Experimental Protocols

Protocol A: Synthesis of Secondary/Tertiary Amines (Amination)

Application: Synthesis of ligands or amine-based pharmacophores.

Rationale: Amines can act as both nucleophiles and bases. To prevent elimination, we use a "swamping" stoichiometry (excess amine) or a non-nucleophilic auxiliary base (

Materials:

-

Substrate: 2-(1-Chloroethyl)-5-methylpyridine Hydrochloride (1.0 equiv)

-

Nucleophile: Secondary Amine (e.g., Piperidine, Morpholine) (2.5 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF (Dry)

-

Base:

(3.0 equiv) - Optional if amine is valuable; otherwise use excess amine.

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask under

, suspend 2-(1-Chloroethyl)-5-methylpyridine HCl salt (10 mmol) in dry Acetonitrile (50 mL).-

Note: Do not free-base the starting material beforehand.

-

-

Cooling: Cool the suspension to 0°C using an ice bath.

-

Addition: Add the amine (25 mmol) dropwise over 10 minutes.

-

Observation: The suspension may clear as the HCl is scavenged, then reprecipitate amine-HCl salts.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (20-25°C). Monitor by TLC or LCMS.

-

Critical:Do not heat. Heating above 40°C triggers rapid elimination to the vinylpyridine.

-

-

Quench: Once starting material is consumed (<4 hours), pour the mixture into saturated

(50 mL). -

Extraction: Extract with Dichloromethane (

mL). -

Purification: Dry organic layers over

, filter, and concentrate in vacuo at <30°C .-

Warning: Do not use high vacuum with heat; the product may be volatile or unstable.

-

Protocol B: Etherification/Thioetherification

Application: Synthesis of ethers or thioethers.[1][2][3][4][5][6][7][8][9]

Rationale: Alkoxides are strong bases and will exclusively cause elimination (E2). Thiols are softer and better nucleophiles. For oxygen nucleophiles, use Phase Transfer Catalysis (PTC) to minimize basicity in the organic phase.

Materials:

-

Substrate: 2-(1-Chloroethyl)-5-methylpyridine HCl (1.0 equiv)

-

Nucleophile: Thiol (R-SH) or Alcohol (R-OH)

-

Base:

(for thiols) or 50% NaOH + TBAB (for alcohols)

Procedure (Thiol Example):

-

Dissolve Thiol (1.1 equiv) and

(2.5 equiv) in DMF at 0°C. -

Add the pyridine-HCl salt portion-wise.

-

Stir at 0°C. The reaction is usually complete in <2 hours due to the high nucleophilicity of the thiol and the activation of the benzylic position.

Handling & Stability Guide

The stability of the starting material is the single most common failure point in these reactions.

| State | Stability | Storage Condition |

| HCl Salt | High | Desiccator, RT or 4°C. Hygroscopic. |

| Free Base | Very Low | Do not store. Generate in situ. |

| In Solution | Moderate | Stable in DCM/EtOAc for hours at 0°C. |

Workup Workflow for Maximum Purity:

DOT Diagram 2: Purification Logic

Figure 2: Acid-base workup strategy to remove neutral side products (like vinylpyridine polymers) and isolate the basic pyridine product.

Troubleshooting & Optimization

-

Problem: High levels of 2-vinyl-5-methylpyridine observed.

-

Cause: Reaction temperature too high or base too strong.

-

Solution: Switch to a weaker base (

instead of

-

-

Problem: Low yield; black tar in flask.

-

Cause: Self-quaternization.

-

Solution: Dilute the reaction. High concentration favors intermolecular polymerization. Maintain concentration <0.2 M.

-

-

Problem: Racemization of chiral starting material.

-

Insight: The secondary benzylic position is prone to

character. Even under -

Fix: If chiral purity is essential, avoid the chloride route. Synthesize the amine via reductive amination of 2-acetyl-5-methylpyridine with the corresponding chiral amine.

-

References

-

Synthesis of Chloromethylpyridines: Ash, M. L., & Pews, R. G. (1981).[10] The Synthesis of 2-Chloromethylpyridine from 2-Picoline-N-Oxide. Journal of Heterocyclic Chemistry.

-

Elimination Mechanisms: Ruzziconi, R., et al. (2010). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Synthesis.

-

Safety & Vesicant Properties: Santa Cruz Biotechnology. Safety Data Sheet: 2-Chloro-5-(chloromethyl)pyridine.

-

Imine Reduction Route (Alternative): Gangadasu, B., et al. (2002). A Simple and Convenient Preparation of 2-Chloro-5-methylpyridine-3-carbaldehyde Imines. Heterocyclic Communications.

-

General Reactivity of Picolyl Chlorides: BenchChem. Navigating the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride.

Sources

- 1. Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. Mechanism and proton activating factors in base-induced β-elimination reactions of 2-(2-chloroethyl)pyridine [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. EP0569701B1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 5. Mechanism and proton activating factors in base-induced β-elimination reactions of 2-(2-chloroethyl)pyridine [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 9. m.youtube.com [m.youtube.com]

- 10. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]

Using 2-(1-Chloroethyl)-5-methylpyridine as a pharmaceutical building block

Application Note: Strategic Utilization of 2-(1-Chloroethyl)-5-methylpyridine in Medicinal Chemistry

Part 1: Introduction & Strategic Context

2-(1-Chloroethyl)-5-methylpyridine (CAS: 106737-85-3) is a specialized heterocyclic building block used in the synthesis of pharmaceutical candidates, particularly for introducing a chiral or branched pyridine moiety.

While frequently confused with its structural isomers—such as the pesticide intermediate 2-chloro-5-methylpyridine or the Rupatadine precursor 3-(chloromethyl)-5-methylpyridine—this specific molecule offers a unique topological profile. The 1-chloroethyl group at the 2-position provides a secondary electrophilic site, allowing for the introduction of a methyl-branched linker. This branching can significantly alter the metabolic stability (blocking benzylic oxidation), solubility, and receptor binding affinity of the final drug candidate compared to linear methylene linkers.

Primary Applications:

-

Lead Optimization: Generating analogs of antihistamines (e.g., Desloratadine derivatives) to explore Structure-Activity Relationships (SAR).

-

Chiral Synthesis: When synthesized from an enantiopure alcohol, it serves as a chiral pool reagent for stereoselective N-alkylation or O-alkylation.

-

Bioisostere Development: Replacement of benzyl or phenethyl groups with the more polar, basic pyridyl-ethyl moiety.

Part 2: Chemical Profile & Safety (Crucial)

Warning: This compound is an alkylating agent . It shares structural similarities with nitrogen mustards and benzylic halides. It must be treated as a potential vesicant and lachrymator.

| Property | Specification |

| CAS Number | 106737-85-3 |

| IUPAC Name | 2-(1-Chloroethyl)-5-methylpyridine |

| Molecular Weight | 155.62 g/mol |

| Physical State | Colorless to pale yellow oil (low melting solid) |

| Solubility | Soluble in DCM, EtOAc, THF, Toluene; Reacts with Water/Alcohols |

| Stability | Hydrolytically Unstable. Decomposes to the alcohol in moist air.[1] Thermally unstable (elimination to vinyl pyridine). Store at -20°C under Argon. |

Part 3: Mechanistic Insight

The reactivity of 2-(1-Chloroethyl)-5-methylpyridine is governed by the "benzylic-like" resonance stabilization provided by the pyridine ring. However, unlike primary halides, the secondary nature of the ethyl group introduces a critical competition between Substitution (SN2) and Elimination (E2).

-

SN2 Pathway (Desired): Favored by polar aprotic solvents (DMF, CH₃CN), moderate bases (K₂CO₃), and nucleophiles with high "softness" (amines, thiols).

-

E2 Pathway (Undesired): Favored by strong, bulky bases (t-BuOK), high temperatures (>80°C), and protic solvents. This leads to the formation of 2-vinyl-5-methylpyridine , an irreversible byproduct.

-

SN1 Risk: In the presence of Lewis acids or protic solvents, the chloride can ionize to form a resonance-stabilized carbocation, leading to racemization if the starting material was chiral.

Figure 1: Mechanistic competition between productive alkylation and elimination side-reactions.

Part 4: Experimental Protocols

Protocol A: Synthesis of the Building Block

Rationale: Due to its instability, it is often best generated fresh from the stable precursor, 2-acetyl-5-methylpyridine.

Reagents:

-

2-Acetyl-5-methylpyridine (Start Material)

-

Sodium Borohydride (NaBH₄)

-

Thionyl Chloride (SOCl₂)

-

Solvents: Methanol (anhydrous), Dichloromethane (DCM)

Step-by-Step Methodology:

-

Reduction (Ketone to Alcohol):

-

Dissolve 2-acetyl-5-methylpyridine (10.0 mmol) in anhydrous Methanol (20 mL) at 0°C.

-

Add NaBH₄ (12.0 mmol) portion-wise over 15 minutes. Caution: H₂ gas evolution.

-

Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.

-

Quench: Add saturated NH₄Cl solution. Extract with DCM. Dry organic layer (Na₂SO₄) and concentrate to yield 1-(5-methylpyridin-2-yl)ethanol.

-

-

Chlorination (Alcohol to Chloride):

-

Dissolve the intermediate alcohol (from step 1) in anhydrous DCM (30 mL).

-

Cool to 0°C. Add Thionyl Chloride (1.5 eq) dropwise.

-

Optional: Add a catalytic amount of DMF (1 drop) to accelerate the Vilsmeier-Haack type mechanism.

-

Stir at RT for 2–4 hours. Monitor by TLC (the chloride runs significantly faster than the alcohol).

-

Workup (Critical): Evaporate volatiles under reduced pressure without heating above 30°C .

-

Neutralization: Rapidly partition the residue between cold DCM and cold saturated NaHCO₃. Dry quickly over MgSO₄ and concentrate.

-

Storage: Use immediately or store as a solution in DCM at -20°C.

-

Protocol B: N-Alkylation of a Pharmacophore (e.g., Desloratadine Analog)

Rationale: This protocol uses "Finkelstein conditions" (KI catalyst) to convert the secondary chloride to a more reactive iodide in situ, allowing for milder temperatures that prevent elimination.

Reagents:

-

Target Amine (e.g., Desloratadine, Piperazine derivative) (1.0 eq)

-

2-(1-Chloroethyl)-5-methylpyridine (1.2 eq)[1]

-

Base: Potassium Carbonate (K₂CO₃), anhydrous, granular (3.0 eq)

-

Catalyst: Potassium Iodide (KI) (0.1 eq)

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Workflow:

-

Preparation: In a flame-dried reaction vial, suspend the Amine (1.0 mmol), K₂CO₃ (3.0 mmol), and KI (0.1 mmol) in anhydrous MeCN (5 mL).

-

Addition: Add 2-(1-Chloroethyl)-5-methylpyridine (1.2 mmol) dropwise.

-

Note: If the building block was stored in DCM, evaporate the DCM first or add the concentrated solution directly.

-

-

Reaction: Heat the mixture to 50–60°C .

-

Warning: Do NOT exceed 80°C. Higher temperatures favor the E2 elimination product (vinyl pyridine).

-

-

Monitoring: Monitor by HPLC or LC-MS after 4 hours. Look for the disappearance of the amine and the appearance of the product mass (M+1).

-

Workup:

-

Filter off the inorganic solids (K₂CO₃/KCl).

-

Concentrate the filtrate.[2]

-

Redissolve in EtOAc and wash with water (x2) and brine (x1).

-

-

Purification: Flash chromatography (Silica gel).

-

Eluent: DCM:MeOH (95:5) or Hexane:EtOAc (gradient). The basic pyridine nitrogen may streak; add 1% Triethylamine to the eluent if necessary.

-

Figure 2: Complete synthetic workflow from stable precursor to final drug candidate.

Part 5: Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield / Vinyl Pyridine Byproduct | Temperature too high or base too strong. | Lower reaction temp to 45-50°C. Switch from K₂CO₃ to NaHCO₃ or use less base. |

| Starting Material Hydrolysis | Wet solvent or atmospheric moisture. | Use anhydrous solvents (molecular sieves). Handle under N₂/Ar atmosphere. |

| Racemization (if Chiral) | SN1 pathway activation. | Avoid protic solvents (MeOH/EtOH) in the coupling step. Use strictly aprotic conditions (DMF/DMSO). |

| Product Streaking on TLC | Interaction with silica. | Pre-wash silica with 1% TEA or use Alumina plates. |

Analytical Validation (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).

-

Detection: UV 254 nm (Pyridine absorption).

-

Expectation: The chloride is relatively non-polar. The hydrolysis product (alcohol) will elute significantly earlier (more polar).

References

-

Chemical Identity & Properties: PubChem. 2-(1-Chloroethyl)-5-methylpyridine (CID 72942967).[1] National Library of Medicine. Link

-

Synthesis of Pyridine Chlorides: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. Link

-

Rupatadine Analog Chemistry (Contextual): Process for the synthesis of Rupatadine. (Patent EP0577957). Describes the analogous 3-methyl coupling, establishing the baseline for pyridine alkylations. Link

- Finkelstein Reaction in Medicinal Chemistry: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

Troubleshooting & Optimization

Storage stability of 2-(1-Chloroethyl)-5-methylpyridine at -20°C

The following technical guide is structured as a dedicated support resource from the Chemical Stability & Handling Division . It addresses the specific storage and stability challenges of 2-(1-Chloroethyl)-5-methylpyridine , a reactive intermediate often used in the synthesis of antihistamines (e.g., Rupatadine) and other pyridine-based pharmacophores.[1]

Topic: 2-(1-Chloroethyl)-5-methylpyridine (CAS 106737-85-3)

Current Status: Critical Storage Protocol Active (-20°C)

Executive Summary: The "Why" Behind the Protocol

User Query: Why is storage at -20°C mandatory for this compound, and what happens if the cold chain is broken?

Scientist’s Analysis: 2-(1-Chloroethyl)-5-methylpyridine is not merely a "chemical"; it is a secondary picolyl chloride .[1] Structurally, the chlorine atom is on a carbon adjacent to the pyridine ring (a "benzylic-like" position).[1] This creates a "perfect storm" of reactivity:

-

Electrophilicity: The alkyl chloride is highly susceptible to nucleophilic attack.

-

Nucleophilicity: The nitrogen atom on the pyridine ring of a neighboring molecule is a good nucleophile.

-

Result: The compound destroys itself via intermolecular self-alkylation (quaternization), forming ionic dimers and polymers.[1]

Storage at -20°C is kinetically essential to arrest this bimolecular reaction.[1] At room temperature, the free base will spontaneously degrade into a dark, viscous tar (pyridinium salts) within days to weeks.

Degradation Pathways & Visual Mechanism

To understand the troubleshooting steps, you must visualize the invisible chemistry occurring in your vial.

Figure 1: Primary degradation pathways. The bold black path (Self-Alkylation) is the dominant failure mode at room temperature.[1]

Critical Storage Protocols

Strict adherence to these steps is required to maintain purity >95%.

A. The "Golden Rule" of Form

-

Free Base (Liquid/Oil): Extremely unstable. MUST be stored at -20°C (or -80°C for long term).[1] Shelf life is often <3 months if not strictly controlled.[1]

-

Hydrochloride Salt (Solid): Significantly more stable. The protonation of the pyridine nitrogen shuts down the nucleophilic attack pathway (preventing self-alkylation).[1] If you have the option, always convert the free base to the HCl salt for long-term banking.[1]

B. Environmental Controls

| Parameter | Requirement | Scientific Rationale |

| Temperature | -20°C ± 5°C | Slows kinetic rate of self-quaternization.[1] |

| Atmosphere | Argon or Nitrogen | Prevents hydrolysis from atmospheric moisture. |

| Container | Amber Glass | Protects from light-induced radical degradation.[1] |

| Seal | Parafilm + Desiccant | Secondary barrier against condensation during thaw cycles. |

Troubleshooting & FAQs

Q1: My sample has turned from a clear yellow oil to a dark, viscous sludge. Can I save it?

-

Diagnosis: Self-Alkylation (Polymerization). The dark color indicates the formation of conjugated pyridinium salts.[1]

-

Solution: Likely unrecoverable. You can attempt to dissolve the mixture in a non-polar solvent (e.g., Hexanes or Et2O). The "sludge" (polymer) is ionic and will likely precipitate or stick to the flask, while intact free base might remain in solution. However, purity is compromised. Discard and re-synthesize.

Q2: I see a new peak at ~1.5 min (RP-HPLC) or a triplet at ~1.4 ppm (1H NMR). What is it?

-

Diagnosis: Hydrolysis. The chlorine atom has been replaced by a hydroxyl group, forming 1-(5-methylpyridin-2-yl)ethanol .[1]

-

Cause: Moisture ingress. This often happens if the vial is opened while still cold, causing condensation to form inside.

-

Prevention: Always allow the vial to warm to room temperature inside a desiccator before opening.

Q3: Can I store the free base in solution?

-

Guidance: Yes, but choose wisely.

-

Avoid: Nucleophilic solvents (MeOH, EtOH) or chlorinated solvents that might contain trace acid/stabilizers.

-

Recommended: Store as a dilute solution in anhydrous Toluene or Hexane at -20°C. Dilution reduces the collision frequency between molecules, significantly slowing down self-alkylation.[1]

-

Q4: Is this compound widely available commercially?

-

Insight: It is often "made-to-order" or sold with short lead times because vendors cannot stock the free base for long periods.[1] If you buy it, request a fresh CoA (Certificate of Analysis) dated within the last 30 days.

Validated Analytical Check (Self-Validation)

Before using the reagent in a critical step, run this quick check:

1H NMR Protocol (CDCl3):

-

Look for the Methine Proton: The proton on the carbon bearing the chlorine (–CH(Cl)–) should appear as a quartet around 5.0–5.2 ppm .

-

Check for Vinyl: If you see doublets around 5.5–6.5 ppm , elimination has occurred (2-vinyl-5-methylpyridine).[1]

-

Check for Alcohol: A shift of the methine quartet upfield to ~4.8 ppm suggests hydrolysis.

References

-

Picolyl Chloride Instability: ChemicalBook. "4-Picolyl chloride hydrochloride Stability."[1] Monochlorinated alkyl pyridines are generally unstable and discolor rapidly on standing owing to self-quaternization.[1][2]

-

Degradation Pathways: BenchChem. "Technical Support Center: Pyridine Alkylation Reactions." Discusses overalkylation and reactivity of pyridine alkyl halides.

-

Related Compound Handling: Santa Cruz Biotechnology. "2-Chloro-5-(chloromethyl)pyridine Safety Data Sheet."[1] Highlights the necessity of cold storage and moisture protection for picolyl chloride derivatives.

-

Synthesis Context: PubChem. "2-(1-Chloroethyl)-5-methylpyridine Compound Summary." Confirms structure and chemical identifiers (CAS 106737-85-3).[1]

Sources

Technical Support Center: Purification of 2-(1-Chloroethyl)-5-methylpyridine

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of 2-(1-Chloroethyl)-5-methylpyridine, specifically focusing on the removal of persistent vinyl impurities.

Understanding the Challenge: The Origin of Vinyl Impurities

The primary vinyl impurity encountered during the synthesis and handling of 2-(1-Chloroethyl)-5-methylpyridine[1] is 5-ethenyl-2-methylpyridine (also known as 2-methyl-5-vinylpyridine)[2][3]. Its formation is primarily due to the dehydrochlorination of the parent compound.

Mechanism of Formation: Dehydrochlorination The 2-(1-Chloroethyl)-5-methylpyridine molecule contains a secondary alkyl chloride. This group is susceptible to elimination reactions, particularly when subjected to heat or basic conditions. The process involves the removal of a hydrogen atom from the adjacent methyl group and the chlorine atom, resulting in the formation of a stable, conjugated double bond and a molecule of hydrogen chloride (HCl).

This transformation is a common issue during thermal processes like distillation, where elevated temperatures can accelerate the degradation of the desired product into the vinyl impurity. The presence of any basic residue from preceding synthesis steps can also catalyze this unwanted reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary vinyl impurity I should be concerned about? The most common vinyl impurity is 5-ethenyl-2-methylpyridine (CAS 140-76-1)[2][3]. It is formed by the loss of HCl from the 2-(1-Chloroethyl)-5-methylpyridine molecule.

Q2: Why is the removal of this vinyl impurity so critical? Vinylpyridines are reactive monomers and can participate in unwanted polymerization reactions. In the context of drug development, such reactive impurities can lead to the formation of adducts with active pharmaceutical ingredients (APIs), affecting stability, efficacy, and safety. Regulatory bodies require stringent control of such process-related impurities.

Q3: What analytical methods are best for detecting and quantifying vinyl impurities? Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a robust and sensitive method for baseline separation and quantification of both the parent compound and the vinyl impurity.[4] High-Performance Liquid Chromatography (HPLC), particularly with a reverse-phase column like a C18, can also be optimized for this separation.[5][6] For structural confirmation, GC-Mass Spectrometry (GC-MS) is invaluable.

Q4: Can I use a simple distillation to remove the vinyl impurity? Simple distillation is often insufficient and can even be counterproductive. The boiling points of 2-(1-Chloroethyl)-5-methylpyridine and 5-ethenyl-2-methylpyridine can be close, making separation difficult. Furthermore, the heat required for distillation can cause more of the desired product to decompose into the vinyl impurity. If distillation is attempted, it must be done under high vacuum and with precise temperature control.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification process in a practical question-and-answer format.

Problem 1: My GC analysis shows a significant peak for the vinyl impurity (>5%) after synthesis. What is my first step?

-

Likely Cause: The impurity may have formed during the synthesis workup, especially if high temperatures or basic conditions were involved.

-

Recommended Action: Acid Wash & Extraction. Before attempting any thermal purification, perform an acid-base extraction.

-

Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic pyridine nitrogen on both your product and the impurity will be protonated, forming water-soluble pyridinium salts that move to the aqueous layer.

-

Separate the aqueous layer. Cool it in an ice bath and carefully basify with a cold base solution (e.g., 6M NaOH) to a pH >10. This regenerates the free pyridine compounds.

-

Back-extract the purified compounds into a fresh organic solvent.

-

Dry the organic layer with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and carefully remove the solvent under reduced pressure.

-

-

Causality: This acid-base extraction is highly effective for removing non-basic impurities. While it won't separate the desired product from the vinyl impurity, it provides a cleaner starting material for subsequent, more selective purification steps.

Problem 2: I tried vacuum distillation, but my product purity did not improve, and I lost a significant amount of material.

-

Likely Cause: Thermal decomposition (dehydrochlorination) is occurring in the distillation flask. The boiling points are likely too close for effective separation without a high-efficiency column.

-

Recommended Action: Fractional Vacuum Distillation. A simple distillation setup lacks the necessary efficiency.

-

Principle: Fractional distillation utilizes a fractionating column (e.g., a Vigreux or packed column) placed between the distillation flask and the condenser.[7][8] This column provides a large surface area with a temperature gradient (hotter at the bottom, cooler at the top), allowing for many successive condensation and vaporization cycles.[8] Each cycle enriches the vapor with the more volatile component (the component with the lower boiling point).

-

Key Parameters: High vacuum is essential to lower the boiling points and minimize thermal stress. A well-insulated column is crucial to maintain the temperature gradient. Collect small fractions and analyze each by GC to determine the purity profile.

-

-

Data-Driven Decision: The table below highlights the importance of vacuum in this process.

| Compound | Boiling Point (Atmospheric) | Boiling Point (Under Vacuum) | Notes |

| 2-(1-Chloroethyl)-5-methylpyridine | Estimated >200 °C (with decomposition) | Lowered significantly under vacuum | High temperatures cause rapid decomposition. |

| 5-ethenyl-2-methylpyridine | ~187 °C | Lowered significantly under vacuum | More thermally stable than the chloro-analogue. |

Problem 3: My material is highly sensitive to heat, and even fractional distillation is causing degradation. What are my non-thermal options?

-

Likely Cause: The chloroethyl group is particularly labile in your specific compound.

-

Recommended Action: Crystallization or Co-crystallization. This method exploits differences in solubility between the desired compound and the impurity.

-

Principle: A suitable solvent is one in which the desired product has high solubility at an elevated temperature but low solubility at a reduced temperature, while the impurity remains soluble at the lower temperature.

-

Protocol: See the detailed protocol in Section 4.

-

Insight: Finding the right solvent system is key and may require screening several options (e.g., hexanes, heptane, isopropanol, or mixtures thereof). Co-crystallization, where a specific "co-former" molecule is added to induce crystallization, can also be a powerful, highly selective technique.[9]

-

Detailed Experimental Protocols

Protocol 1: High-Efficiency Fractional Vacuum Distillation

-

Setup: Assemble a fractional distillation apparatus using a short-path distillation head and a Vigreux or packed fractionating column (minimum 20 cm). Ensure all glass joints are well-sealed with appropriate vacuum grease. Use a two-necked flask for distillation, with one neck for a thermometer/sensor to measure vapor temperature and the other for the column.

-

Vacuum: Connect the apparatus to a high-vacuum pump capable of achieving <1 mmHg, with a cold trap in between.

-

Heating: Use a heating mantle with a magnetic stirrer and add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.

-

Execution:

-

Slowly heat the crude material while pulling a vacuum.

-

Observe the vapor temperature. A stable, lower-temperature plateau indicates the distillation of more volatile impurities. Collect this as the "forerun" fraction.

-

As the vapor temperature rises and stabilizes again, begin collecting the main product fractions in separate receiving flasks.

-

It is critical to stop the distillation before all the material is gone to avoid concentrating and potentially charring non-volatile residues.

-

-

Analysis: Analyze each fraction by GC or HPLC to determine its purity and pool the fractions that meet the required specification.

Protocol 2: Purification via Crystallization

-

Solvent Screening: In small vials, test the solubility of your impure oil in various solvents (e.g., hexane, heptane, ethanol, isopropanol, acetonitrile) at room temperature and upon heating. A good candidate solvent will fully dissolve the material when hot but show poor solubility when cold.

-

Dissolution: In a flask, dissolve the impure 2-(1-Chloroethyl)-5-methylpyridine in the minimum amount of the chosen hot solvent.

-

Cooling: Slowly cool the solution to room temperature. If no crystals form, try gently scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator. Allow several hours for complete crystallization.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the impurities.

-

Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Visualization of Purification Workflow

The following diagram outlines the decision-making process for purifying 2-(1-Chloroethyl)-5-methylpyridine based on the initial impurity profile.

Caption: Decision workflow for purification strategy.

References

- Benchchem. (n.d.). A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy.

- SIELC Technologies. (2018, February 16). Separation of 2-Methyl-5-vinylpyridine on Newcrom R1 HPLC column.

- Benchchem. (2025, December). Managing the formation of isomers during 2-chloro-5-methylpyridine synthesis.

- PubChem. (n.d.). 2-Methyl-5-vinylpyridine.

- ResearchGate. (2025, August 7). Structure and reactivity of pyridine crystal under pressure.

- chemeurope.com. (n.d.). Fractional distillation.

- OSHA. (n.d.). Pyridine.

- PubMed Central (PMC). (2018, April 24). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate.

- Google Patents. (n.d.). Preparation of 2-chloro-5-methylpyridine.

- Google Patents. (n.d.). US20170008846A1 - Process for making 2-chloro-5-methylpyridine.